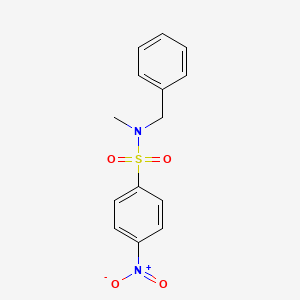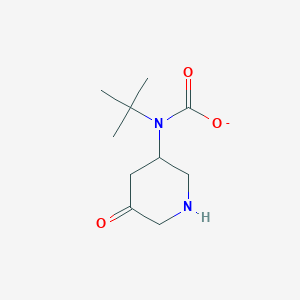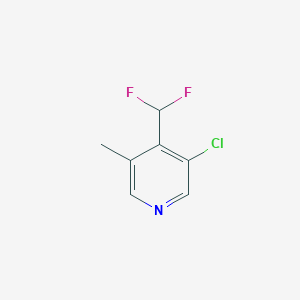
3-Chloro-4-(difluoromethyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(difluoromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chlorine, fluorine, and methyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Halogenation and Methylation: : One common synthetic route involves the halogenation of 4-(difluoromethyl)-5-methylpyridine. This can be achieved by reacting the precursor with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
-
Fluorination: : Another method involves the fluorination of 3-chloro-5-methylpyridine using a fluorinating agent like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-(difluoromethyl)-5-methylpyridine typically involves large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium tert-butoxide, leading to the formation of various substituted pyridines.
-
Oxidation and Reduction: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can also occur, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Chloro-4-(difluoromethyl)-5-carboxypyridine.
Reduction: 3-Chloro-4-(difluoromethyl)-5-methylpyridine derivatives with reduced fluorine content.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Chloro-4-(difluoromethyl)-5-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its fluorinated groups can enhance binding affinity and selectivity in enzyme inhibition studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases due to their ability to interact with specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 3-Chloro-4-(difluoromethyl)-5-methylpyridine exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
4-Chloro-3-(difluoromethyl)pyridine: Positional isomer with different chemical properties and reactivity.
3-Chloro-5-(difluoromethyl)-2-methylpyridine:
Uniqueness
3-Chloro-4-(difluoromethyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and difluoromethyl groups enhances its reactivity in nucleophilic substitution reactions and its potential as a building block in various chemical syntheses.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C7H6ClF2N |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
3-chloro-4-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-11-3-5(8)6(4)7(9)10/h2-3,7H,1H3 |
Clave InChI |
NGMOHZYYKOAJBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





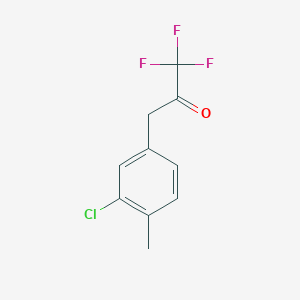



![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)
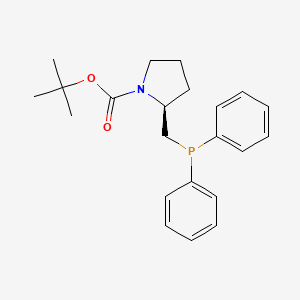
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
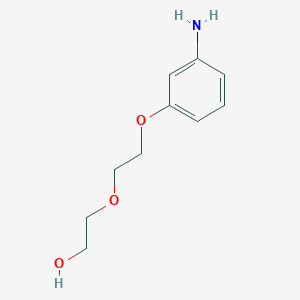
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
